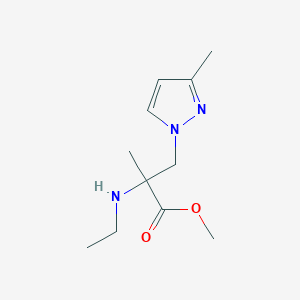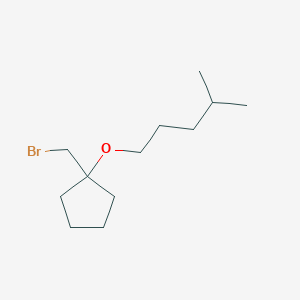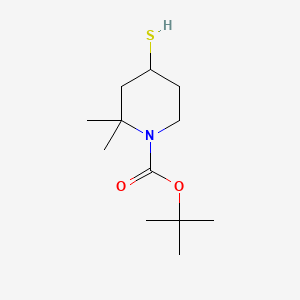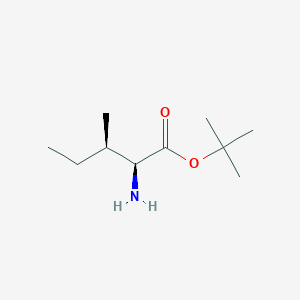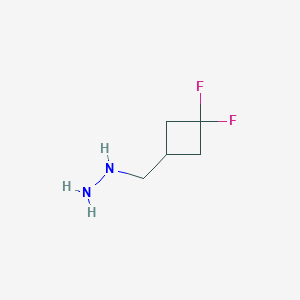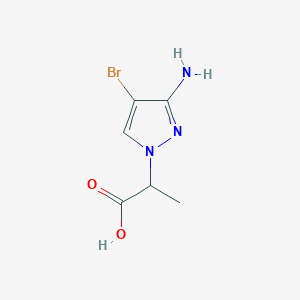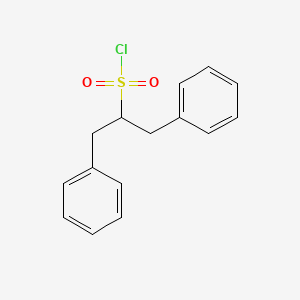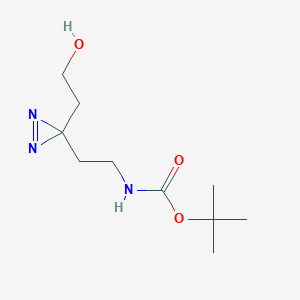
tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is often used in biochemical research to study protein interactions and molecular binding sites due to its ability to form covalent bonds with target molecules upon activation by ultraviolet light.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Introduction of the hydroxyethyl group: This step involves the reaction of the diazirine intermediate with an appropriate hydroxyethylating agent.
Carbamate formation: The final step involves the reaction of the hydroxyethyl diazirine intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used in photoaffinity labeling to study molecular interactions.
- Acts as a probe in the identification of binding sites on proteins.
Biology:
- Helps in mapping protein-protein interactions.
- Used in studying enzyme-substrate interactions.
Medicine:
- Potential applications in drug discovery and development.
- Used in the identification of drug targets.
Industry:
- Utilized in the development of biochemical assays.
- Plays a role in the synthesis of complex organic molecules.
作用機序
The compound exerts its effects primarily through the diazirine ring, which can be activated by ultraviolet light to form a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The hydroxyethyl group enhances the solubility of the compound, facilitating its use in aqueous environments.
類似化合物との比較
- tert-Butyl (3-(2-hydroxyethyl)benzyl)carbamate
- tert-Butyl ethyl(2-hydroxyethyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Uniqueness:
- The presence of the diazirine ring in tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate makes it particularly useful for photoaffinity labeling, a feature not commonly found in similar compounds.
- The combination of the hydroxyethyl group and the diazirine ring provides a unique balance of reactivity and solubility, enhancing its utility in various research applications.
特性
分子式 |
C10H19N3O3 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
tert-butyl N-[2-[3-(2-hydroxyethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)11-6-4-10(5-7-14)12-13-10/h14H,4-7H2,1-3H3,(H,11,15) |
InChIキー |
MLOPTIPGJTUQOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
